molecular formula C14H20N2O5 B8100649 (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B8100649
M. Wt: 296.32 g/mol
InChI Key: FSYUBWLROZZQIE-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
  • A 6-methoxypyridin-3-yl substituent on the β-carbon of the propanoic acid backbone.
  • A carboxylic acid group, enabling its use in peptide coupling reactions.

This compound is widely employed in medicinal chemistry and drug development due to its structural versatility. The Boc group enhances solubility and stability during synthesis, while the pyridyl moiety contributes to bioactivity and binding interactions .

Properties

IUPAC Name

(2S)-3-(6-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUBWLROZZQIE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A validated method involves reacting the starting amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of N-Boc-L-propargylglycine, Boc₂O is added dropwise to a solution of the amino acid in dichloromethane (DCM) under anhydrous conditions, achieving yields of 85–92%. The reaction is monitored via thin-layer chromatography (TLC) until completion, with purification via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Coupling and Deprotection

The final assembly involves coupling the Boc-protected amino acid with the methoxypyridine derivative. Ethyl-3-(6-methoxypyridin-3-yl)propanoate is synthesized via esterification, followed by saponification using sodium hydroxide in ethanol/water mixtures to yield the free carboxylic acid. Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA) in DCM, with yields exceeding 90% when monitored via ¹H NMR for the disappearance of the tert-butyl singlet at δ 1.4 ppm.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurification Method
Boc ProtectionBoc₂O, TEA, DCM, 0°C, 4 h85–92%Silica gel chromatography
Methoxypyridine Coupling3-Bromo-6-methoxypyridine, Pd(PPh₃)₄, 80°C61–75%Recrystallization (ethanol)
DeprotectionTFA/DCM (1:1), 2 h, RT≥90%Rotary evaporation

Industrial-Scale Production Strategies

Continuous Flow Processes

Industrial synthesis prioritizes scalability and efficiency. Continuous flow microreactor systems are employed for Boc protection, enabling precise temperature control and reduced reaction times compared to batch processes. For example, a flow system with a residence time of 10 minutes achieves 95% conversion at 25°C, minimizing side product formation.

Green Chemistry Considerations

Solvent recovery systems are integrated to reduce waste. Ethyl acetate is recycled via distillation, while TFA is neutralized with sodium bicarbonate before disposal. These practices align with environmental regulations and reduce production costs by 20–30%.

Analytical Characterization

Spectroscopic Methods

¹H NMR confirms the stereochemical integrity of the (S)-enantiomer, with characteristic signals for the Boc group (δ 1.4 ppm, singlet) and methoxypyridine (δ 3.9 ppm, singlet). Chiral HPLC using a phenyl column resolves enantiomers, with retention times of 12.3 minutes for the (S)-form and 14.1 minutes for the (R)-form.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight, showing a peak at m/z 296.32 [M+H]⁺. High-resolution MS (HRMS) further confirms the molecular formula C₁₄H₂₀N₂O₅.

Table 2: Analytical Data Summary

TechniqueKey ObservationsCitations
¹H NMR (400 MHz, DMSO)δ 1.4 (s, 9H, Boc), 3.9 (s, 3H, OCH₃)
Chiral HPLCt_R = 12.3 min (S-enantiomer)
ESI-MSm/z 296.32 [M+H]⁺

Comparative Analysis of Methodologies

Yield Optimization

Batch processes using Boc₂O in DCM achieve higher yields (85–92%) compared to solvent-free methods (70–78%). Microwave-assisted coupling reduces reaction times from 16 hours to 2 hours but requires specialized equipment.

Environmental Impact

Flow systems reduce solvent usage by 40% and energy consumption by 35% compared to traditional batch reactors. However, initial capital costs are 50% higher, necessitating cost-benefit analyses for large-scale production.

Challenges and Solutions

Stereochemical Purity

Racemization during coupling is mitigated by using low temperatures (0–5°C) and non-polar solvents like toluene. Chiral auxiliaries such as L-proline derivatives further enhance enantiomeric excess (ee > 99%).

Byproduct Formation

Side products from incomplete Boc deprotection are minimized by employing excess TFA (2 equivalents) and extended reaction times (3–4 hours). Post-reaction neutralization with aqueous NaHCO₃ ensures product stability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of the free amino acid derivative.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Aromatic Substituents

The β-aromatic substituent significantly influences physicochemical and biological properties. Key comparisons include:

Table 1: Substituent-Dependent Properties
Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 6-Methoxypyridin-3-yl 324.34 Pyridine ring with electron-donating methoxy group; enhances solubility and hydrogen bonding .
(S)-2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl 308.33 Methoxy group on phenyl ring; lower polarity than pyridyl analogs .
(S)-2-((Boc)amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl 308.33 Carbamoyl group introduces hydrogen-bonding capacity; potential for kinase inhibition .
(S)-2-((Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-Trifluoromethoxyphenyl 362.31 Electron-withdrawing CF₃O group increases metabolic stability .
(S)-2-((Boc)amino)-3-(4-boronophenyl)propanoic acid 4-Boronophenyl 307.13 Boronic acid enables Suzuki-Miyaura cross-coupling; used in PROTACs .

Key Insights :

  • Pyridyl vs. Phenyl : Pyridyl derivatives (e.g., target compound) exhibit higher polarity and stronger hydrogen-bonding capacity compared to phenyl analogs, improving solubility and target engagement .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups enhance solubility, while trifluoromethoxy (electron-withdrawing) groups improve metabolic stability .

Key Insights :

  • Reagent Selection : DCC/EDC-mediated couplings are cost-effective but require stringent purification, while HATU yields higher purity at the expense of cost .
  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may complicate isolation .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, identified by CAS number 879559-97-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O5, with a molecular weight of 296.32 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino acid backbone, which is common in peptide synthesis to enhance stability and solubility.

PropertyValue
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
CAS Number879559-97-4
Storage Conditions2-8°C

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with appropriate pyridine derivatives. The synthetic pathway often employs standard peptide coupling reagents to facilitate the formation of the amide bond between the amino acid and the pyridine moiety.

Research indicates that this compound acts as a substrate for various amino acid transport systems, particularly in glioma models. The biological activity is primarily attributed to its interaction with amino acid transporters, which are crucial for nutrient uptake in cancer cells. Studies have shown that it can enter gliosarcoma cells via system-A amino acid transport mechanisms, demonstrating significant tumor-to-normal brain ratios in vivo .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cellular Uptake : High uptake rates in glioma cell lines.
  • Inhibition Studies : Compounds that inhibit amino acid transport systems have shown varying degrees of effectiveness against this compound's uptake, indicating potential pathways for therapeutic intervention.
CompoundUptake (%)Inhibition (%)
Control100-
(S)-FAMP4.7774.66
(R)-NMeFAMP7.0853.93

Case Studies

  • Glioma Models : In studies using rat models with implanted gliosarcoma cells, this compound demonstrated superior uptake compared to other analogs, suggesting its potential utility in targeted drug delivery systems .
  • Radiolabeling Studies : Radiolabeled versions of this compound have been evaluated for their biodistribution in tumor models, revealing favorable tumor-to-brain ratios which are essential for effective therapeutic targeting .

Q & A

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, and what key steps ensure stereochemical integrity?

The synthesis typically involves coupling reactions between Boc-protected amino acids and functionalized pyridine derivatives. For example, a Boc-protected amino acid intermediate is reacted with 6-methoxypyridin-3-ylboronic acid under Suzuki-Miyaura conditions to install the pyridine moiety. Critical steps include:

  • Protection/deprotection : The Boc group safeguards the amino functionality during coupling, with deprotection achieved via acidic conditions (e.g., TFA) .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts ensure retention of the (S)-configuration. Chiral HPLC or enzymatic resolution may validate enantiomeric purity .
  • Purification : Column chromatography (silica gel, eluent: petroleum ether/EtOAc) or preparative HPLC isolates the product from by-products .

Q. How is the compound characterized to confirm structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxy pyridine protons (δ ~3.8–4.0 ppm), and α-proton splitting patterns confirming stereochemistry .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H]+^+ for C14_{14}H21_{21}N2_2O5_5: calc. 297.14) and purity (>95%) .
  • Polarimetry : Measures optical rotation to validate enantiomeric excess .

Q. What solvents and reaction conditions are optimal for coupling the Boc-protected amino acid with the pyridine moiety?

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) balances solubility and reactivity for boronic acid cross-coupling .
  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) facilitates Suzuki-Miyaura reactions at 80–100°C .
  • Base : Na2_2CO3_3 or LiOH in aqueous/organic biphasic systems minimizes side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified pyridine substituents?

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance pyridine reactivity in cross-coupling, while electron-withdrawing groups (e.g., fluoro) may require higher catalyst loading .
  • Temperature control : Lower temperatures (0–25°C) reduce racemization risk during coupling .
  • Microwave-assisted synthesis : Accelerates reaction times (30 min vs. 12 h) and improves yields by 10–15% for sterically hindered derivatives .

Q. How do structural modifications (e.g., pyridine substituents, Boc replacement) influence biological activity in drug discovery?

  • Pyridine modifications : Replacing methoxy with fluoro or chloro groups alters lipophilicity (logP) and target binding. For example, 6-fluoro analogs show enhanced kinase inhibition in cancer models .
  • Boc replacement : Substituting Boc with Fmoc or acetyl groups impacts metabolic stability. Fmoc derivatives exhibit longer plasma half-lives in pharmacokinetic studies .
  • Activity cliffs : Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., 6-methoxy vs. 6-methyl) that cause abrupt changes in IC50_{50} values .

Q. What analytical strategies resolve contradictions in reported synthetic yields or biological data?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) to address yield discrepancies .
  • Counter-screening : Test compounds against orthogonal assays (e.g., SPR vs. cell-based) to confirm target specificity .
  • Meta-analysis : Compare crystallographic data (e.g., PyMOL models) to identify conformational differences influencing activity .

Q. How is the compound’s stability evaluated under physiological or storage conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for Boc-protected derivatives) .
  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Boc groups hydrolyze rapidly at pH < 2, mimicking gastric conditions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Docking simulations (AutoDock Vina) : Model binding to enzymes (e.g., proteases) using the pyridine moiety as a hydrogen-bond acceptor .
  • Molecular dynamics (GROMACS) : Simulate conformational flexibility of the Boc group in aqueous environments .
  • ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability (low for this polar compound) and CYP450 interactions .

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